8-(2-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
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Description
8-(2-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality 8-(2-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Molecular Structures
Research into structurally similar compounds often focuses on synthetic methodologies, which are crucial for creating complex molecules with potential applications in materials science, pharmaceuticals, and organic chemistry. For instance, studies have elucidated the synthesis of various tricyclic and tetracyclic compounds, highlighting techniques such as cycloaddition reactions, Diels-Alder reactivity, and Michael addition sequences (Zhu Teng, H. Stoeckli-Evans, & R. Keese, 1998; P. G. Gassman, S. R. Korn, T. F. Bailey, T. Johnson, J. Finer, & J. Clardy, 1979). These methodologies could potentially be applied to the synthesis of "8-(2-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione".
Complexation and Ligand Design
Compounds with intricate ring systems, such as the one , may serve as ligands in the complexation of metal atoms, thereby contributing to the development of coordination compounds with novel properties. Research has demonstrated the ability of certain cyclic compounds to complex metal ions, which can be essential for catalysis, magnetic materials, and drug design (F. Lazrak, E. Essassi, B. El-Bali, & M. Bolte, 2000).
Structural Analysis and Conformation Studies
Detailed structural and conformational analyses are fundamental for understanding the physical and chemical properties of complex organic molecules. X-ray crystallography and spectroscopy provide insights into molecular geometry, electron distribution, and potential reactive sites, which are crucial for predicting reactivity and interactions with biological targets (X. Ji, D. van der Helm, J. Shin, & W. Fenical, 1992).
properties
IUPAC Name |
8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-8-22-16-15(17(23)21-19(22)25)13(11-7-5-4-6-10(11)2)14-12(20-16)9-26-18(14)24/h4-7,13,20H,3,8-9H2,1-2H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXWINRVCOIYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4C)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16255135 |
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